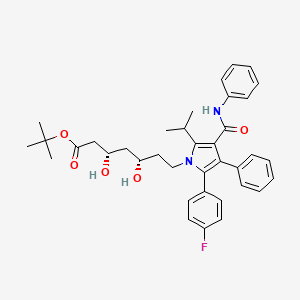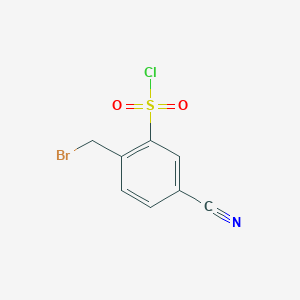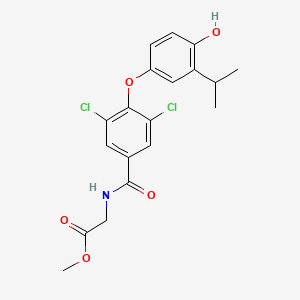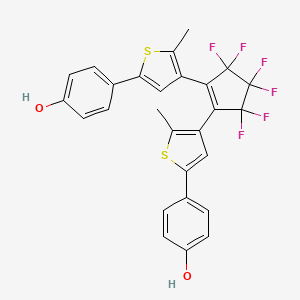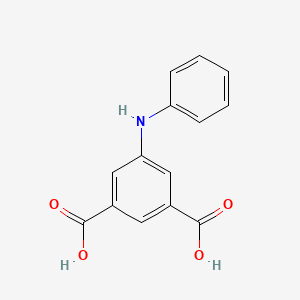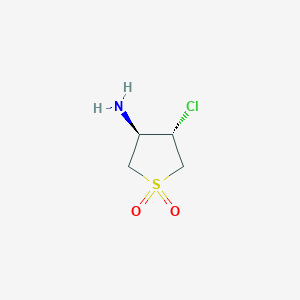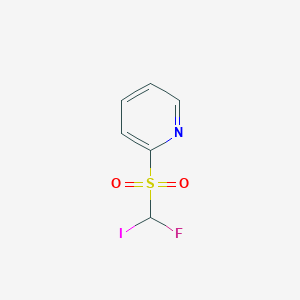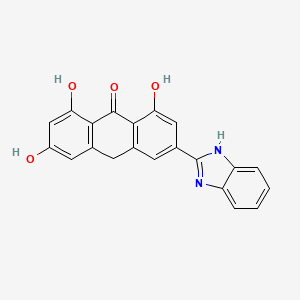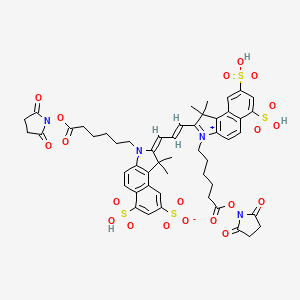
Cy3.5 dise(tetra so3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3.5 DiSE(tetra SO3) is a fluorescent dye commonly used in biological and chemical research. Its chemical formula is C51H54N4O20S4 , and its molecular weight is approximately 1171.25 g/mol . This compound belongs to the class of cyanine dyes, which exhibit strong fluorescence properties.
Preparation Methods
Synthetic Routes: The synthesis of Cy3.5 DiSE(tetra SO3) involves several steps. While specific details may vary, the general synthetic route includes the following:
- Starting Material : Begin with a suitable precursor molecule.
- Functionalization : Introduce the necessary functional groups (such as sulfonate groups) to enhance water solubility and reactivity.
- Condensation Reaction : Perform a condensation reaction to link the functionalized precursor with the cyanine core.
- Sulfonation : Introduce the tetrasulfonate groups (SO3) to obtain Cy3.5 DiSE(tetra SO3).
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial applications.
Chemical Reactions Analysis
Cy3.5 DiSE(tetra SO3) undergoes various chemical reactions:
- Oxidation : It can be oxidized under appropriate conditions.
- Reduction : Reduction reactions are possible, altering its fluorescence properties.
- Substitution : The sulfonate groups make it amenable to substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major products formed during reactions include modified versions of Cy3.5 DiSE(tetra SO3) with altered properties.
Scientific Research Applications
Cy3.5 DiSE(tetra SO3) finds applications in various fields:
- Fluorescent Labeling : Used to label biomolecules (proteins, nucleic acids) for imaging and tracking in live cells.
- DNA and RNA Detection : Enables sensitive detection of DNA and RNA sequences.
- Cellular Imaging : Visualizing cellular structures and processes.
- Protein-Protein Interactions : Studying protein interactions within cells.
- In Vivo Imaging : Used in animal studies to visualize tissues and organs.
Mechanism of Action
The compound’s fluorescence arises from its extended conjugated system. Upon excitation, it emits light at a specific wavelength. Researchers use Cy3.5 DiSE(tetra SO3) to visualize cellular components and study dynamic processes.
Comparison with Similar Compounds
Cy3.5 DiSE(tetra SO3) stands out due to its unique combination of fluorescence properties, stability, and water solubility. Similar compounds include Cy3, Cy5, and Cy7, but each has distinct characteristics.
Properties
Molecular Formula |
C51H54N4O20S4 |
|---|---|
Molecular Weight |
1171.3 g/mol |
IUPAC Name |
(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73) |
InChI Key |
USIATRQVIRQFLY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


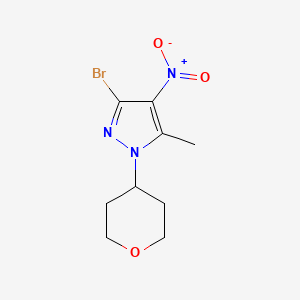
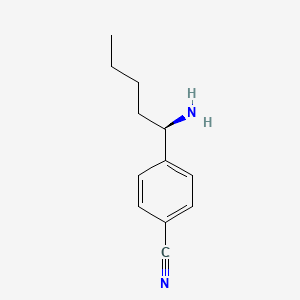
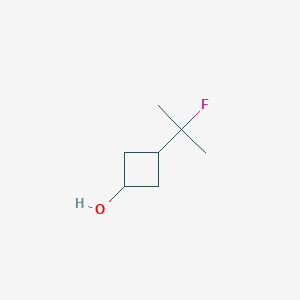
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
